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For Researchers, Scientists, and Drug Development Professionals

Introduction to Sevabertinib and its Role in
Apoptosis
Sevabertinib (also known as Hyrnuo, BAY 2927088) is an oral, reversible tyrosine kinase

inhibitor (TKI) that potently targets mutant Human Epidermal Growth Factor Receptor 2 (HER2)

and Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is primarily indicated for the

treatment of adult patients with advanced non-small cell lung cancer (NSCLC) whose tumors

harbor activating HER2 (ERBB2) mutations.[1][2][4]

The mechanism of action of Sevabertinib involves the inhibition of HER2 phosphorylation and

its downstream signaling pathways.[1] In cancer cells with HER2 alterations, these pathways

are often constitutively active, promoting cell proliferation and survival. By blocking these

signals, Sevabertinib can arrest the cell cycle and induce programmed cell death, or

apoptosis, leading to a reduction in tumor growth.[1][4]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a

robust and quantitative method to assess the pro-apoptotic effects of compounds like

Sevabertinib on cancer cells. This application note provides a detailed protocol for the analysis

of Sevabertinib-induced apoptosis.
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Principle of Annexin V and Propidium Iodide (PI)
Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the

plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-

dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a

fluorochrome (e.g., FITC) for detection by flow cytometry.[5][6][7] This allows for the

identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the

intact plasma membrane of live or early apoptotic cells.[7] Therefore, PI is used to identify late

apoptotic and necrotic cells, which have lost membrane integrity.[5][6]

By using Annexin V and PI in combination, flow cytometry can distinguish between four cell

populations:

Viable cells: Annexin V-negative and PI-negative.[5][8]

Early apoptotic cells: Annexin V-positive and PI-negative.[5][8]

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5][8]

Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in

apoptosis studies).[8]

Experimental Protocol
This protocol describes the induction of apoptosis in a HER2-mutant cancer cell line with

Sevabertinib and subsequent analysis by flow cytometry using an Annexin V-FITC/PI

apoptosis detection kit.

Materials and Reagents
Sevabertinib (investigational compound)

HER2-mutant cancer cell line (e.g., NCI-H2170, CALU-3)
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-Buffered Saline (PBS), sterile, cold

Trypsin-EDTA

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide,

and 10X Binding Buffer)

6-well plates

Flow cytometry tubes

Flow cytometer

Procedure
Cell Seeding and Treatment:

Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic

growth during the treatment period.

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

Prepare a stock solution of Sevabertinib in DMSO. Further dilute with complete culture

medium to achieve the desired final concentrations (e.g., 0 µM (vehicle control), 1 µM, 5

µM, 10 µM, 25 µM).

Replace the culture medium with the medium containing the different concentrations of

Sevabertinib. Include a vehicle-only (DMSO) control.

Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).

Cell Harvesting:

After the treatment period, collect the culture medium from each well, which may contain

floating apoptotic cells.

Wash the adherent cells once with PBS.
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Add Trypsin-EDTA to detach the adherent cells.

Combine the detached cells with their corresponding culture medium collected earlier.

Centrifuge the cell suspension at 300 x g for 5 minutes.

Staining:

Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.

Centrifuge at 300 x g for 5 minutes and discard the PBS.

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[5]

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x

10^6 cells/mL.[5][6]

Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

[5][9]

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[9]

Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[5]

[8][9]

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[5][8][9]

Analyze the samples on a flow cytometer.

Set up appropriate compensation for FITC and PI to correct for spectral overlap.

Collect data for a minimum of 10,000 events per sample.

Use appropriate software to analyze the data and quantify the percentage of cells in each

of the four quadrants (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
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Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table

for clear comparison of the effects of different concentrations of Sevabertinib.

Table 1: Effect of Sevabertinib on Apoptosis in a HER2-Mutant Cell Line after 48 Hours

Sevabertinib
Concentration (µM)

% Viable Cells
(Annexin V- / PI-)

% Early Apoptotic
Cells (Annexin V+ /
PI-)

% Late
Apoptotic/Necrotic
Cells (Annexin V+ /
PI+)

0 (Vehicle Control) 95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.4

1 85.6 ± 3.4 8.1 ± 1.2 6.3 ± 0.9

5 60.3 ± 4.5 25.4 ± 2.8 14.3 ± 1.7

10 35.1 ± 5.2 45.8 ± 4.1 19.1 ± 2.3

25 15.8 ± 3.9 50.2 ± 5.5 34.0 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments.
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Caption: Experimental workflow for Sevabertinib-induced apoptosis analysis.
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Caption: Sevabertinib inhibits HER2 signaling to promote apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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